1-(氯乙酰)-2-甲基-5-硝基吲哚

描述

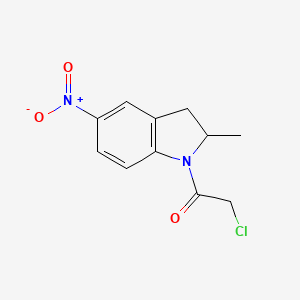

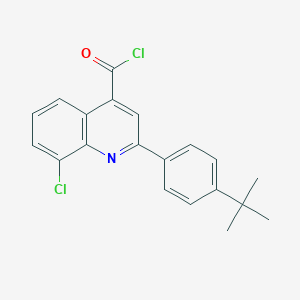

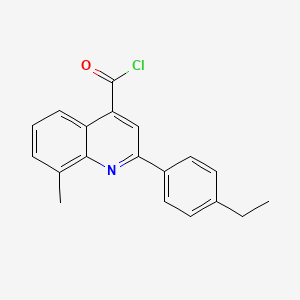

“1-(Chloroacetyl)-2-methyl-5-nitroindoline” is a complex organic compound. It contains a chloroacetyl group, a methyl group, and a nitro group attached to an indoline ring. Indoline is a heterocyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The chloroacetyl group is an acyl group derived from chloroacetic acid . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms .

Synthesis Analysis

The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . For instance, the reaction of L-proline with chloroacetyl chloride followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate . Another method involves N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride, to give chloroacetamides .Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)-2-methyl-5-nitroindoline” can be elucidated using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses can reveal diverse structure arrangements for the products . Molecular structure optimization can be performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis

The chemical reactions involving “1-(Chloroacetyl)-2-methyl-5-nitroindoline” could be complex due to the presence of multiple reactive groups. For instance, the chloroacetyl group can undergo nucleophilic substitution reactions . The nitro group can participate in reduction reactions to form amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloroacetyl)-2-methyl-5-nitroindoline” can be determined using various analytical techniques. For instance, chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor . It’s very toxic by inhalation and corrosive to metals and tissue .科学研究应用

抗菌和抗炎活性

1-(氯乙酰)-2-甲基-5-硝基吲哚衍生物表现出显著的抗菌、抗炎和镇痛活性。与这种化合物相关的化合物,如5-硝基吲哚-2-酮及其衍生物,已显示出对各种革兰氏阳性和阴性细菌、酵母和霉菌菌株具有高抗菌和抗真菌活性。此外,某些衍生物表现出相当的抗炎和镇痛效果,与吲哚乙酸和吗啡等参考药物相当 (Bassyouni et al., 2012)。

光化学研究

1-(氯乙酰)-2-甲基-5-硝基吲哚及其类似物已被用于光化学研究,特别是在研究1-酰基-7-硝基吲哚的光解过程中。这些研究探讨了不同取代基对水溶液中光解效率的影响。研究结果提供了关于这些化合物中羧酸的光释放机制的见解,这对于光敏保护基和光活化羧酸释放 (Papageorgiou et al., 2005) 中是有用的。

溶剂致色探针

与1-(氯乙酰)-2-甲基-5-硝基吲哚密切相关的分子1-甲基-5-硝基吲哚已被用作溶剂致色探针,以检测液态水在不同温度下的结构变化。这种应用突显了它在理解水和其他溶剂在不同温度下的动态性能方面的潜力 (Catalán & del Valle, 2018)。

合成和转化研究

已对与1-(氯乙酰)-2-甲基-5-硝基吲哚相关的化合物的合成和转化进行了各种研究。例如,通过对吲哚-2-羧酸的硝化合成甲基5-和6-硝基吲哚-2-羧酸酯,为这些化合物的化学转化和在制药和其他行业中的潜在应用提供了宝贵的见解 (Lavrenov et al., 2002)。

作用机制

Target of Action

It is known that compounds with similar structures, such as pyrrolidine derivatives, have been used to obtain compounds for the treatment of human diseases . The exact role of these targets would depend on the specific disease or condition being treated.

Mode of Action

It is known that similar compounds, such as chloroacetanilides, inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . This suggests that 1-(Chloroacetyl)-2-methyl-5-nitroindoline may interact with its targets in a similar manner, leading to changes in the biochemical pathways within the cell.

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to the gibberellin pathway . The downstream effects of these changes would depend on the specific biochemical context within the cell.

Pharmacokinetics

It is known that similar compounds, such as chloroacetyl acetyl-l-carnitine, have been studied for their pharmacokinetic properties . The bioavailability of 1-(Chloroacetyl)-2-methyl-5-nitroindoline would depend on these ADME properties.

Result of Action

It is known that similar compounds, such as triazole derivatives, have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . This suggests that 1-(Chloroacetyl)-2-methyl-5-nitroindoline may have similar effects.

Action Environment

For example, antimicrobial pollution is recognized as critical to combating rising levels of drug resistance and protecting the environment . This suggests that environmental factors could similarly influence the action of 1-(Chloroacetyl)-2-methyl-5-nitroindoline.

安全和危害

属性

IUPAC Name |

2-chloro-1-(2-methyl-5-nitro-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-7-4-8-5-9(14(16)17)2-3-10(8)13(7)11(15)6-12/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTTUALPAYCGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)CCl)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-2-methyl-5-nitroindoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)

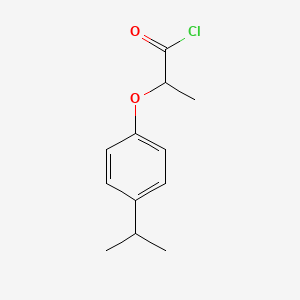

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)

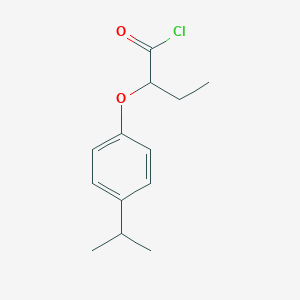

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)